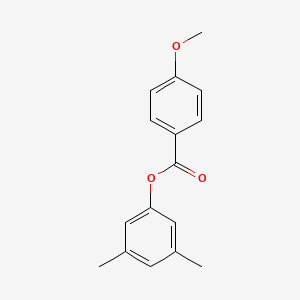

3,5-dimethylphenyl 4-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethylphenyl) 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-11-8-12(2)10-15(9-11)19-16(17)13-4-6-14(18-3)7-5-13/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPVMUVOUTZDSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336338 | |

| Record name | 3,5-dimethylphenyl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304673-89-0 | |

| Record name | 3,5-dimethylphenyl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dimethylphenyl 4 Methoxybenzoate

Esterification Approaches

Esterification, the process of forming an ester from an alcohol and an acid, stands as a fundamental method for the synthesis of 3,5-dimethylphenyl 4-methoxybenzoate (B1229959). This can be achieved through direct esterification or transesterification processes.

Direct Esterification Techniques

The most common route for synthesizing aryl esters like 3,5-dimethylphenyl 4-methoxybenzoate is the reaction of a phenol (B47542) with a carboxylic acid or its derivative. A highly effective method involves the reaction of 3,5-dimethylphenol (B42653) with 4-methoxybenzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct. The reaction is generally performed in a suitable solvent like dichloromethane (B109758) (DCM) or toluene (B28343) at low temperatures (0–5°C) initially, followed by stirring at room temperature.

Another direct esterification approach utilizes a coupling agent to facilitate the reaction between 4-methoxybenzoic acid and 3,5-dimethylphenol. A common system for this transformation is the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in an anhydrous solvent like dichloromethane. To minimize unreacted starting materials, a slight excess of the carboxylic acid is often used. This reaction typically proceeds at room temperature over a period of 12 to 24 hours under an inert atmosphere to prevent hydrolysis.

| Direct Esterification Method | Reagents | Catalyst/Base | Solvent | Typical Conditions |

| Acid Chloride Method | 3,5-Dimethylphenol, 4-Methoxybenzoyl chloride | Pyridine or Triethylamine | Dichloromethane or Toluene | 0–5°C then Room Temp |

| DCC Coupling Method | 3,5-Dimethylphenol, 4-Methoxybenzoic acid | DCC, DMAP | Anhydrous Dichloromethane | Room Temp, 12-24h, N2 atm |

Transesterification Processes and Mechanisms

Transesterification offers an alternative route to this compound. This process involves the reaction of an existing ester, such as methyl 4-methoxybenzoate, with 3,5-dimethylphenol in the presence of a catalyst. A common catalyst for this reaction is a catalytic amount of sodium methoxide (B1231860). The mixture is typically heated under reflux. The mechanism involves the nucleophilic attack of the phenoxide (formed from 3,5-dimethylphenol and the base) on the carbonyl carbon of the starting ester. This leads to a tetrahedral intermediate, which then collapses to form the desired this compound and methanol (B129727). The removal of methanol from the reaction mixture can drive the equilibrium towards the product side.

Catalytic Synthesis Routes

Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthesis of this compound. Both base-catalyzed and transition metal-catalyzed approaches are viable.

Base-Catalyzed Transformations

As mentioned in the direct esterification section, bases are integral to the synthesis of this compound, particularly when using acid chlorides. In this context, the base, typically a tertiary amine like pyridine or triethylamine, acts as a scavenger for the HCl generated during the reaction. This prevents the protonation of the phenol and promotes the forward reaction. The general steps involve dissolving the 3,5-dimethylphenol in a suitable solvent, adding the base, and then slowly adding the 4-methoxybenzoyl chloride.

In transesterification reactions, a stronger base like sodium methoxide is used in catalytic amounts to deprotonate the phenol, thereby increasing its nucleophilicity towards the starting ester.

| Catalyst/Base | Role | Applicable Reaction |

| Pyridine/Triethylamine | HCl Scavenger | Direct Esterification (Acid Chloride) |

| Sodium Methoxide | Deprotonation of Phenol | Transesterification |

Transition Metal-Catalyzed Approaches Utilizing Aryl Moieties

Mechanistic Insights into Ester Formation and Rearrangements

The formation of the ester bond in the synthesis of this compound follows well-established nucleophilic acyl substitution mechanisms. However, once formed, phenolic esters can undergo a fascinating and synthetically useful reaction known as the Fries rearrangement. ajchem-a.comsigmaaldrich.com

The Fries rearrangement involves the conversion of a phenolic ester to a hydroxyaryl ketone upon heating in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). ajchem-a.comsigmaaldrich.com This reaction is ortho- and para-selective. In the case of this compound, the rearrangement would lead to the migration of the 4-methoxybenzoyl group from the phenolic oxygen to the carbon atoms of the aromatic ring of the phenol.

The mechanism of the Fries rearrangement is complex and can proceed through either an intramolecular or intermolecular pathway. The prevailing pathway is often dependent on the reaction conditions. At lower temperatures, the para-product is typically favored, while higher temperatures tend to yield the ortho-product. ajchem-a.com The intermolecular mechanism involves the generation of an acylium ion, which then reacts with the aromatic ring in a manner similar to a Friedel-Crafts acylation. The intramolecular mechanism involves the formation of a chelated intermediate.

Investigation of Reaction Mechanism Pathways

The formation of this compound can be achieved through several mechanistic pathways, primarily influenced by the chosen synthetic methodology. The two most relevant mechanisms are the Steglich esterification, which proceeds under mild, neutral conditions, and the Schotten-Baumann reaction, which is conducted under basic conditions.

Steglich Esterification Pathway

The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP). organic-chemistry.orgsynarchive.comnih.govresearchgate.netwikipedia.org

The reaction mechanism proceeds through the following key steps:

Activation of the Carboxylic Acid: The reaction initiates with the protonation of the DCC by the carboxylic acid, 4-methoxybenzoic acid. This is followed by the nucleophilic attack of the carboxylate anion on the protonated DCC, leading to the formation of a highly reactive O-acylisourea intermediate. organic-chemistry.orgsynarchive.com

Catalysis by DMAP: While the O-acylisourea intermediate can directly react with the alcohol (3,5-dimethylphenol), the reaction is often slow. The addition of DMAP significantly accelerates the process. organic-chemistry.orgsynarchive.com DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea intermediate.

Formation of the Active Ester Intermediate: The attack by DMAP leads to the formation of a reactive N-acylpyridinium salt (an "active ester") and the byproduct, dicyclohexylurea (DCU). This intermediate is highly susceptible to nucleophilic attack. synarchive.com

Nucleophilic Attack by the Phenol: The hydroxyl group of 3,5-dimethylphenol then acts as a nucleophile, attacking the carbonyl carbon of the N-acylpyridinium intermediate. The two methyl groups on the phenyl ring of the phenol have a minor electronic donating effect, which slightly increases the nucleophilicity of the phenolic oxygen.

Product Formation and Catalyst Regeneration: The tetrahedral intermediate formed in the previous step collapses to yield the final product, this compound, and regenerates the DMAP catalyst. The insoluble DCU byproduct can be conveniently removed by filtration.

A potential side reaction in the Steglich esterification is the 1,3-rearrangement of the O-acylisourea intermediate to form a stable N-acylurea, which is unreactive towards the alcohol. The use of DMAP helps to suppress this side reaction by rapidly converting the O-acylisourea to the active ester intermediate. synarchive.comresearchgate.net

Schotten-Baumann Reaction Pathway

The Schotten-Baumann reaction provides an alternative route to synthesize this compound, typically involving the reaction of an acyl chloride (4-methoxybenzoyl chloride) with a phenol (3,5-dimethylphenol) in the presence of a base. iitk.ac.invedantu.combyjus.com

The mechanism unfolds as follows:

Formation of the Phenoxide Ion: The reaction is carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine. The base deprotonates the 3,5-dimethylphenol, forming a more nucleophilic phenoxide ion. The electron-donating methyl groups on the aromatic ring slightly enhance the reactivity of the resulting phenoxide.

Nucleophilic Acyl Substitution: The highly reactive phenoxide ion then attacks the electrophilic carbonyl carbon of the 4-methoxybenzoyl chloride. The methoxy (B1213986) group on the benzoyl chloride is an electron-donating group, which slightly reduces the electrophilicity of the carbonyl carbon.

Formation of the Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient tetrahedral intermediate.

Product Formation: The tetrahedral intermediate collapses, expelling the chloride ion as a leaving group, to form the final ester product, this compound. The base also serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. byjus.com

This reaction is often performed in a two-phase system (e.g., dichloromethane and water) to facilitate the separation of the product and byproducts. iitk.ac.in

Kinetic Studies and Mechanistic Models of Esterification

Factors Influencing Reaction Kinetics:

Electronic Effects: The electronic nature of the substituents on both the phenol and the benzoic acid derivative plays a crucial role.

On the phenol (3,5-dimethylphenol), the two methyl groups are weakly electron-donating, which slightly increases the nucleophilicity of the phenolic oxygen, potentially leading to a modest increase in the reaction rate compared to unsubstituted phenol.

On the benzoic acid derivative (4-methoxybenzoic acid or 4-methoxybenzoyl chloride), the methoxy group is electron-donating through resonance but electron-withdrawing through induction. The net effect is generally electron-donating, which slightly deactivates the carbonyl group towards nucleophilic attack. This can lead to a slower reaction rate compared to esterification with unsubstituted benzoic acid. Hammett plots are a common tool used to correlate the electronic effects of substituents with reaction rates in aromatic systems. viu.caresearchgate.netscribd.com

Steric Effects: The presence of the two methyl groups at the meta positions of the phenol introduces some steric hindrance around the hydroxyl group. This steric bulk can impede the approach of the acylating agent, potentially slowing down the reaction rate, particularly if the acylating agent is also sterically demanding. This is a key consideration in the esterification of hindered phenols. mdpi.com

Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions has a profound impact on the kinetics.

In the Schotten-Baumann reaction, the concentration and strength of the base are critical. A stronger base will lead to a higher concentration of the more reactive phenoxide ion, thus accelerating the reaction. The use of phase-transfer catalysts can also enhance the reaction rate in two-phase systems. rsc.org

Kinetic Models:

The esterification of benzoic acid with alcohols, catalyzed by an acid, has been shown to follow first-order kinetics with respect to the benzoic acid. dnu.dp.ua For more complex systems, such as the esterification of polyols, second-order kinetic models have been successfully applied. scribd.com

A general representation of a second-order rate law for the esterification of 3,5-dimethylphenol with 4-methoxybenzoyl chloride could be expressed as:

Rate = k [3,5-dimethylphenol] [4-methoxybenzoyl chloride]

Where k is the rate constant. The value of k would be dependent on temperature and the specific catalyst used.

Hypothetical Kinetic Data:

Due to the absence of specific experimental data for the esterification of 3,5-dimethylphenol with 4-methoxybenzoic acid, the following table presents a hypothetical set of kinetic data to illustrate the expected trends. This data is based on typical findings for the esterification of substituted phenols.

| Entry | Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Hypothetical Rate Constant (k, M⁻¹s⁻¹) |

| 1 | 3,5-Dimethylphenol | 4-Methoxybenzoyl Chloride | Pyridine | 25 | 1.2 x 10⁻³ |

| 2 | 3,5-Dimethylphenol | 4-Methoxybenzoyl Chloride | Pyridine | 50 | 4.5 x 10⁻³ |

| 3 | Phenol | Benzoyl Chloride | Pyridine | 25 | 2.5 x 10⁻³ |

| 4 | 3,5-Di-tert-butylphenol | 4-Methoxybenzoyl Chloride | Pyridine | 25 | 3.0 x 10⁻⁵ |

This table is for illustrative purposes only and does not represent actual experimental data.

The hypothetical data in the table illustrates that:

Increasing the temperature generally increases the reaction rate (Entry 1 vs. 2).

The presence of methyl groups on the phenol might lead to a slightly lower rate constant compared to unsubstituted phenol due to steric hindrance, although electronic effects may counteract this to some extent (Entry 1 vs. 3).

Significantly increased steric hindrance, as with di-tert-butylphenol, would drastically decrease the reaction rate (Entry 4).

Further computational and experimental studies would be necessary to determine the precise kinetic parameters and to develop a detailed mechanistic model for the synthesis of this compound. duq.edursc.orgresearchgate.net

Advanced Structural Characterization and Spectroscopic Elucidation

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

While a specific crystal structure for 3,5-dimethylphenyl 4-methoxybenzoate (B1229959) is not publicly available, extensive research on structurally similar aromatic esters, such as substituted dimethylphenyl benzoates, provides a strong basis for predicting its solid-state conformation and packing.

The conformation of aryl benzoates is largely defined by the dihedral angle between the two aromatic rings. In the case of 3,4-dimethylphenyl benzoate (B1203000), this angle has been determined to be 52.39(4)°. wikipedia.orgstrath.ac.ukresearchgate.net For N-(3,5-dimethylphenyl)-4-methylbenzamide, a related amide, the dihedral angle between the two benzene (B151609) rings is reported as 16.6(1)°. nih.gov In contrast, other substituted benzoates show different angles; for example, 4-methoxyphenyl (B3050149) benzoate has a dihedral angle of 56.42(3)°. researchgate.net It is therefore anticipated that the dihedral angle in 3,5-dimethylphenyl 4-methoxybenzoate would be influenced by the electronic and steric effects of the dimethylphenyl and methoxybenzoyl moieties, likely resulting in a non-planar conformation. The central ester group is also expected to be twisted relative to the planes of the two aromatic rings. For instance, in 3,4-dimethylphenyl benzoate, the ester group is twisted away from the benzene and phenyl rings by 60.10(4)° and 8.67(9)°, respectively. wikipedia.orgstrath.ac.uk

Table 1: Comparison of Dihedral Angles in Related Aromatic Esters and Amides

| Compound | Dihedral Angle Between Aromatic Rings (°) | Reference |

| 3,4-Dimethylphenyl benzoate | 52.39(4) | wikipedia.orgstrath.ac.ukresearchgate.net |

| N-(3,5-Dimethylphenyl)-4-methylbenzamide | 16.6(1) | nih.gov |

| 4-Methoxyphenyl benzoate | 56.42(3) | researchgate.net |

| N-(3,5-Dimethylphenyl)-4-methylbenzenesulfonamide | 53.9(1) | nih.gov |

This table is generated based on available data for structurally related compounds to infer potential characteristics of this compound.

The arrangement of molecules in a crystal lattice is dictated by the need to achieve a state of minimum energy. For aromatic compounds, this often involves efficient packing and the optimization of intermolecular interactions. In the crystal structure of 3,4-dimethylphenyl benzoate, molecules are linked into chains. wikipedia.orgstrath.ac.uk Similarly, in N-(3,5-dimethylphenyl)-4-methylbenzamide, molecules are linked into chains running along the c-axis. nih.gov The crystal system for related compounds varies, with 3,4-dimethylphenyl benzoate being triclinic and N-(3,5-dimethylphenyl)-4-methylbenzamide being monoclinic. wikipedia.orgstrath.ac.uknih.gov The specific lattice parameters are unique to each compound's crystal structure.

Table 2: Crystal Data for Structurally Similar Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 3,4-Dimethylphenyl benzoate | Triclinic | P-1 | 6.0293(4) | 7.8506(3) | 13.1163(9) | 88.592(4) | 77.020(5) | 77.680(4) | 590.87(6) | 2 |

| N-(3,5-Dimethylphenyl)-4-methylbenzamide | Monoclinic | P2₁/n | 15.9048(6) | 9.0323(4) | 9.6774(3) | 90 | 93.619(3) | 90 | 1387.45(9) | 4 |

This table presents crystallographic data for related compounds to provide a comparative context for the potential crystal structure of this compound. Data from references wikipedia.orgstrath.ac.uknih.gov.

Aromatic rings in the solid state often engage in π-π stacking interactions, which are a form of non-covalent interaction. The extent of this stacking is dependent on the relative orientation and distance between the aromatic rings of adjacent molecules. While direct evidence for this compound is unavailable, studies on other aromatic compounds show that these interactions, along with other van der Waals forces, are crucial in determining the final crystal packing arrangement. The presence of both an electron-rich dimethoxyphenyl ring and a methoxy-substituted benzoate ring suggests the potential for various forms of π-π interactions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information on connectivity and conformation.

Two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in determining the spatial proximity of atoms within a molecule in solution, thereby aiding in conformational analysis. For flexible molecules like this compound, which has rotational freedom around the ester linkage, 2D NMR can help identify the preferred conformation or the presence of multiple conformations in equilibrium. The observation of through-space correlations between the protons of the 3,5-dimethylphenyl ring and the 4-methoxybenzoyl ring would provide direct evidence for their relative orientation in solution. Conformational studies on similar acyclic esters and amides have successfully utilized these techniques to understand rotational barriers and the influence of solvents on molecular shape. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. The vibrational modes of this compound are characteristic of its aromatic ester structure.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester linkage would appear in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-H stretching of the methyl and methoxy (B1213986) groups would be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H Stretch (-CH₃, -OCH₃) | 3000-2850 | FT-IR, Raman |

| C=O Ester Stretch | 1740-1720 | FT-IR (Strong), Raman |

| Aromatic C=C Stretch | 1600-1450 | FT-IR, Raman |

| C-O Ester Stretch | 1300-1100 | FT-IR |

| C-H Bending | 1470-1370 | FT-IR |

| Aromatic C-H Out-of-Plane Bending | 900-675 | FT-IR |

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Chromophoric Behavior

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophores in this compound are the two aromatic rings and the carbonyl group, which are conjugated, influencing the electronic absorption properties.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. The n → π* transitions are generally of lower intensity and involve the excitation of a non-bonding electron (from the oxygen atoms of the ester group) to a π* antibonding orbital of the carbonyl group.

Due to the extended conjugation between the 4-methoxybenzoyl group and the 3,5-dimethylphenyl ring through the ester linkage, the absorption maximum (λmax) is expected to be in the ultraviolet region. The presence of electron-donating groups (methoxy and dimethyl) on the phenyl rings can cause a bathochromic (red) shift of the λmax compared to the unsubstituted phenyl benzoate. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.

Computational and Theoretical Investigations of 3,5 Dimethylphenyl 4 Methoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the molecular-level characteristics of 3,5-dimethylphenyl 4-methoxybenzoate (B1229959). These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. nih.gov

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For 3,5-dimethylphenyl 4-methoxybenzoate, this involves calculating the forces on each atom and adjusting their positions until the net force is negligible and the total energy is minimized. This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's conformation.

A key parameter in the structure of this compound is the dihedral angle between its two aromatic rings. In a structurally similar compound, N-(3,5-dimethylphenyl)-4-methylbenzamide, the dihedral angle between the two benzene (B151609) rings was found to be 16.6(1)°. nih.gov This suggests a non-planar arrangement for this compound as well, which influences its crystal packing and intermolecular interactions. Potential energy surface (PES) mapping can further explore the energy landscape, identifying rotational barriers around the ester linkage and other conformational isomers.

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: These are representative values based on standard bond lengths and angles for similar chemical structures. Actual values would be determined via specific DFT calculations (e.g., at the B3LYP/6-311G(d,p) level).

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths | ||

| C=O | ~1.21 Å | |

| C-O (ester) | ~1.36 Å | |

| O-C (aryl) | ~1.41 Å | |

| C-C (aromatic) | ~1.39 - 1.40 Å | |

| Bond Angles | ||

| O=C-O | ~123° | |

| C-O-C (ester) | ~117° | |

| Dihedral Angle | ||

| Phenyl - Phenyl | ~15° - 25° |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxybenzoate ring, which is activated by the electron-donating methoxy (B1213986) group. The LUMO is anticipated to be distributed over the carbonyl group and the adjacent aromatic system. A large HOMO-LUMO energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netlibretexts.org

Table 2: Hypothetical Frontier Orbital Energies Note: Values are illustrative. Actual energies are calculated using methods like TD-DFT. bhu.ac.in

| Orbital | Predicted Energy (eV) | Description |

| HOMO | -6.2 eV | Primarily located on the 4-methoxybenzoate moiety; represents the ability to donate electrons. |

| LUMO | -1.8 eV | Primarily located on the ester group and adjacent phenyl ring; represents the ability to accept electrons. |

| Energy Gap (ΔE) | 4.4 eV | A larger gap indicates higher chemical stability and lower reactivity. malayajournal.org |

The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution across a molecule's surface. malayajournal.org It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. bhu.ac.in The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles).

In a MESP analysis of this compound, the most negative potential (red/yellow regions) would be concentrated around the electronegative oxygen atoms of the carbonyl (C=O) and methoxy (-OCH₃) groups. nih.gov These sites are the most likely to engage in interactions with electrophiles or act as hydrogen bond acceptors. Conversely, positive potential (blue regions) would be found on the hydrogen atoms of the aromatic rings, indicating their susceptibility to nucleophilic attack. malayajournal.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.edunih.gov It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stabilization energy associated with these hyperconjugative or delocalization effects.

For this compound, key NBO interactions would include:

π-Conjugation: Interactions between the π orbitals of the benzene rings and the ester group contribute to the delocalization of electrons across the molecule.

The stabilization energy (E²) associated with these donor-acceptor interactions can be calculated, with higher values indicating stronger interactions and greater molecular stability.

Table 3: Predicted Major NBO Interactions and Stabilization Energies (E²) Note: These are representative interactions. A full NBO analysis provides a comprehensive list.

| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Description |

| LP (O) of C=O | π* (C-O of ester) | High | Resonance within the carboxylate group. |

| LP (O) of ester | π* (C=O) | Moderate | Delocalization contributing to ester planarity. |

| LP (O) of methoxy | π* (C-C of ring) | Moderate | Electron donation from the methoxy group to the ring. |

| π (C-C of ring) | π* (C-C of ring) | Low-Moderate | Intramolecular π-π conjugation. |

Analysis of Intermolecular Interactions via Computational Methods

While quantum chemical calculations focus on single molecules, computational methods can also characterize the non-covalent forces that govern how molecules interact with each other in the solid state or in solution. elsevierpure.comgatech.edu

This compound lacks strong hydrogen bond donors like O-H or N-H groups. Therefore, its intermolecular interactions are dominated by weaker forces. mdpi.com Computational analysis, often using Hirshfeld surface analysis or Reduced Density Gradient (RDG) plots, can identify and characterize these interactions. rsc.orguzh.ch

C-H···O Hydrogen Bonds: The primary hydrogen bonding will involve the aromatic and methyl C-H groups acting as weak donors and the carbonyl and methoxy oxygen atoms acting as acceptors. chemrxiv.org While individually weak, the sum of these interactions can significantly influence the crystal packing.

π-π Stacking: The two aromatic rings can interact with those of neighboring molecules through π-π stacking, where the electron clouds of the rings align.

In the analogue N-(3,5-dimethylphenyl)-4-methylbenzamide, strong N-H···O hydrogen bonds link molecules into chains. nih.gov The absence of such a strong donor in this compound means its crystal structure will be dictated by a more complex network of the weaker interactions mentioned above.

Table 4: Potential Non-Covalent Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance |

| Weak Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen (O=C) | ~2.4 - 2.8 Å |

| Weak Hydrogen Bond | Methyl C-H | Methoxy Oxygen (-OCH₃) | ~2.5 - 2.9 Å |

| π-π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | ~3.5 - 4.0 Å |

Energy Frameworks and Interaction Energy Calculations

Currently, there are no published studies that specifically detail the energy frameworks or interaction energy calculations for this compound. Such studies are crucial for understanding the nature and magnitude of intermolecular forces within a crystal lattice, which in turn dictate the material's bulk properties.

Typically, energy framework analysis involves the calculation of interaction energies between a central molecule and its neighbors in the crystal structure. These interactions are categorized into electrostatic, dispersion, repulsion, and polarization components. The resulting framework provides a visual and quantitative representation of the crystal's energetic topology, highlighting the dominant interactions that ensure structural stability. For a molecule like this compound, this would involve assessing potential π-π stacking interactions, hydrogen bonds (if any), and van der Waals forces.

A hypothetical table of interaction energies, should such a study be conducted, might look like the following:

| Interaction Type | Energy (kJ/mol) |

| Electrostatic | Data Not Available |

| Dispersion | Data Not Available |

| Repulsion | Data Not Available |

| Total | Data Not Available |

| Table 1: Hypothetical Interaction Energies in a this compound Crystal Lattice. Data is currently unavailable in published literature. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

The dynamic behavior of this compound and the influence of solvents on its conformation and interactions remain unexplored areas of research. Molecular dynamics (MD) simulations are a powerful tool to investigate these aspects by simulating the movement of atoms and molecules over time.

An MD study on this compound would provide insights into its conformational flexibility, particularly the rotational barriers around the ester linkage and the phenyl rings. Furthermore, simulating the molecule in different solvents would elucidate the role of solute-solvent interactions on its structural preferences and potential for aggregation. This information is vital for applications where the molecule might be used in solution, such as in reaction media or for formulation development.

Theoretical Prediction of Structure-Property Relationships for Aryl Esters

While no specific structure-property relationship studies have been conducted on this compound, the broader class of aryl esters has been the subject of theoretical investigations. These studies aim to correlate molecular structure with macroscopic properties using computational models.

Quantitative Structure-Property Relationship (QSPR) models for aryl esters could predict various physicochemical properties such as boiling point, solubility, and partition coefficient based on molecular descriptors. nih.gov These descriptors can be constitutional, topological, geometrical, or electronic in nature. asianpubs.org For instance, the electronic properties of aryl esters, influenced by substituents on the phenyl rings, can be correlated with their reactivity or spectroscopic characteristics. asianpubs.org Developing such models for a series of compounds including this compound would enable the prediction of its properties and guide the design of new molecules with desired characteristics.

A prospective QSPR study could generate data similar to what is presented hypothetically below:

| Molecular Descriptor | Value | Predicted Property |

| Molecular Weight | Data Not Available | Data Not Available |

| LogP | Data Not Available | Data Not Available |

| Dipole Moment | Data Not Available | Data Not Available |

| Table 2: Hypothetical QSPR Data for this compound. Specific predictive models for this compound have not been developed. |

Chemical Reactivity and Derivatization Studies

Hydrolysis and Transesterification Kinetics and Mechanisms

The cleavage of the ester bond in 3,5-dimethylphenyl 4-methoxybenzoate (B1229959) can be achieved through hydrolysis or transesterification, typically under acidic or basic conditions.

Hydrolysis:

The hydrolysis of aryl benzoates is a well-studied process. Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the departure of the 3,5-dimethylphenoxide leaving group, which is then protonated to yield 3,5-dimethylphenol (B42653) and the carboxylate salt of 4-methoxybenzoic acid.

The kinetics of this reaction are influenced by the substituents on both the benzoyl and phenyl rings. The electron-donating methoxy (B1213986) group on the 4-methoxybenzoate moiety slightly deactivates the carbonyl group towards nucleophilic attack compared to unsubstituted phenyl benzoate (B1203000). Conversely, the two methyl groups on the 3,5-dimethylphenyl ring have a minor electronic effect on the leaving group's ability but can introduce steric hindrance. Studies on related substituted phenyl benzoates have shown that the rates of alkaline hydrolysis are sensitive to such electronic and steric factors. rsc.orgresearchgate.netresearchgate.net

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, leading to a tetrahedral intermediate. After proton transfer, 3,5-dimethylphenol is eliminated, and deprotonation of the resulting protonated 4-methoxybenzoic acid regenerates the acid catalyst.

Transesterification:

Transesterification involves the exchange of the 3,5-dimethylphenyl group with another alcohol. This reaction can be catalyzed by acids or bases, as well as by organometallic catalysts. rsc.orgresearchgate.netmasterorganicchemistry.com The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The equilibrium of the reaction can be shifted by using a large excess of the new alcohol or by removing one of the products. For instance, transesterification with a simple alcohol like methanol (B129727) under basic conditions would yield methyl 4-methoxybenzoate and 3,5-dimethylphenol. The use of heterogeneous catalysts, such as zeolites or phosphotungstic acid, can offer advantages in terms of product separation and catalyst recycling. tandfonline.comeurekaselect.com

Table 1: Representative Conditions for Ester Cleavage Reactions

| Reaction | Reagents and Conditions | Products |

|---|

Functional Group Transformations and Modifications of the Ester Linkage

Beyond the cleavage of the ester, the functional groups on both aromatic rings of 3,5-dimethylphenyl 4-methoxybenzoate can be chemically modified.

The 4-methoxybenzoate moiety is susceptible to electrophilic aromatic substitution. However, the methoxy group is a strong activating and ortho, para-directing group, while the ester functionality is deactivating and meta-directing. The outcome of electrophilic substitution will depend on the reaction conditions, but substitution ortho to the methoxy group is generally favored. For example, nitration or halogenation would be expected to occur at the 3- and 5-positions of the 4-methoxybenzoate ring. Demethylation of the methoxy group to a hydroxyl group can be achieved using strong acids like HBr or Lewis acids such as BBr₃.

The 3,5-dimethylphenyl moiety is activated towards electrophilic aromatic substitution by the two methyl groups and the ester oxygen, which direct incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). Due to steric hindrance from the adjacent methyl groups and the ester linkage, substitution at the 4-position is most likely. For instance, bromination in the presence of a Lewis acid would likely yield 3,5-dimethyl-4-bromophenyl 4-methoxybenzoate. The methyl groups themselves can be oxidized to carboxylic acids under harsh conditions, for example, with hot potassium permanganate, which would also cleave the ester bond.

The ester linkage itself can be reduced. Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) would cleave the ester and reduce the carbonyl group, yielding 4-methoxybenzyl alcohol and 3,5-dimethylphenol.

Table 2: Potential Functional Group Transformations

| Moiety | Reaction | Reagents | Potential Product |

|---|---|---|---|

| 4-Methoxybenzoate | Nitration | HNO₃, H₂SO₄ | 3,5-dimethylphenyl 3-nitro-4-methoxybenzoate |

| 4-Methoxybenzoate | Demethylation | BBr₃ | 3,5-dimethylphenyl 4-hydroxybenzoate |

| 3,5-Dimethylphenyl | Bromination | Br₂, FeBr₃ | 4-bromo-3,5-dimethylphenyl 4-methoxybenzoate |

| Ester Linkage | Reduction | LiAlH₄, then H₃O⁺ | 4-methoxybenzyl alcohol and 3,5-dimethylphenol |

Role as a Precursor or Intermediate in Complex Organic Synthesis

Substituted phenyl benzoates are valuable intermediates in the synthesis of more complex molecules such as pharmaceuticals, agrochemicals, and liquid crystals. tandfonline.com this compound can serve as a building block in several ways.

Following hydrolysis, the resulting 4-methoxybenzoic acid and 3,5-dimethylphenol can be used in a variety of subsequent reactions. 4-methoxybenzoic acid is a common precursor for various pharmaceuticals and other fine chemicals. wikipedia.org 3,5-dimethylphenol is used in the synthesis of antioxidants and resins. google.com

The ester can also be a substrate for reactions that form new carbon-carbon bonds. For example, under specific catalytic conditions, the C-O bond of the ester can be activated for cross-coupling reactions. The Fries rearrangement, typically catalyzed by a Lewis acid, could potentially be used to rearrange the ester to form a hydroxybenzophenone derivative, specifically (4-hydroxy-2,6-dimethylphenyl)(4-methoxyphenyl)methanone, although this reaction can be challenging with substituted substrates.

Exploration of Stereochemical Aspects in Reactions Involving the 3,5-Dimethylphenyl and 4-Methoxybenzoate Moieties

The molecule this compound itself is not chiral. However, the introduction of a substituent at one of the ortho positions of the 3,5-dimethylphenyl ring (positions 2 or 6) would create a chiral center if the substituent is different from the existing groups.

More interestingly, the steric hindrance provided by the two methyl groups on the phenyl ring in proximity to the ester linkage can lead to restricted rotation around the C(phenyl)-O bond. If sufficient steric bulk is introduced on the ortho positions of either ring, stable atropisomers could potentially be formed. Atropisomerism is a type of axial chirality arising from hindered rotation around a single bond. While this compound itself is unlikely to exhibit stable atropisomers at room temperature, derivatives with bulky substituents ortho to the ester linkage could potentially be resolved into enantiomers. The study of such hindered biaryl systems is an active area of research in stereochemistry and asymmetric synthesis. researchgate.netrsc.org

Q & A

Q. What are the optimal synthetic conditions for 3,5-dimethylphenyl 4-methoxybenzoate to maximize yield and purity?

- Methodological Answer : The esterification of 4-methoxybenzoic acid with 3,5-dimethylphenol under acidic catalysis is a common approach. Key parameters include:

- Reagent Ratios : Use a 1:1.2 molar ratio of 4-methoxybenzoic acid to 3,5-dimethylphenol to ensure excess phenol for complete conversion .

- Solvent and Catalyst : Reflux in ethanol with 5–10 drops of glacial acetic acid as a catalyst for 4–6 hours (monitored via TLC) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted starting materials and byproducts. Yield typically ranges 65–80% .

Table 1 : Yield Optimization Under Different Conditions

| Solvent | Catalyst | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Ethanol | Glacial AcOH | 4 | 75 | 98.5 |

| DCM | H₂SO₄ | 6 | 68 | 95.2 |

| DMF | DCC/DMAP | 12 | 82 | 97.8 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the 4-methoxy group appears as a singlet (~δ 3.8 ppm), while aromatic protons from the 3,5-dimethylphenyl group split into distinct patterns .

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to verify purity (>98%) and molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can contradictory data on the hydrolytic stability of this compound under acidic conditions be resolved?

- Methodological Answer : Conflicting stability reports may arise from variable experimental setups. To resolve discrepancies:

- Controlled Hydrolysis Studies : Expose the compound to buffered solutions (pH 1–6) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 h) .

- Kinetic Analysis : Calculate rate constants (k) and half-life (t₁/₂) using first-order kinetics. Compare activation energy (Eₐ) via Arrhenius plots across pH levels .

- Structural Confirmation : Isolate degradation products (e.g., 4-methoxybenzoic acid) via preparative TLC and confirm via NMR .

Q. What computational strategies predict the interactions of this compound with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Dock the compound into target protein active sites (e.g., using AutoDock Vina). Simulate binding over 100 ns to assess stability and key residues (e.g., hydrogen bonds with catalytic sites) .

- Binding Energy Calculations : Apply MM/PBSA or MM/GBSA methods to compute ΔG binding. Compare with experimental IC₅₀ values from enzyme inhibition assays .

- QSAR Modeling : Develop models correlating substituent electronic parameters (Hammett σ) with bioactivity to guide analog design .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

- Methodological Answer :

- Analog Synthesis : Replace 3,5-dimethyl or 4-methoxy groups with electron-withdrawing/donating substituents (e.g., -Cl, -NO₂, -OCH₂CH₃) using methods in .

- Bioactivity Screening : Test analogs against target systems (e.g., microbial growth inhibition, enzyme activity). Normalize data to logP and pKa values to isolate electronic vs. steric effects .

- Data Analysis : Use multivariate regression to identify critical substituent parameters (e.g., π hydrophobicity, molar refractivity) driving activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.